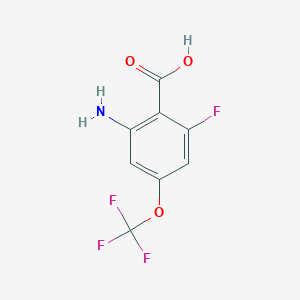

2-Amino-6-fluoro-4-(trifluoromethoxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 2-amino-6-fluoro-4-(trifluorométhoxy)benzoïque est un composé aromatique fluoré de formule moléculaire C8H6F4NO3. Ce composé est caractérisé par la présence d’un groupe amino, d’un atome de fluor et d’un groupe trifluorométhoxy liés à un noyau d’acide benzoïque.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide 2-amino-6-fluoro-4-(trifluorométhoxy)benzoïque peut être réalisée par plusieurs voies de synthèse. Une méthode courante consiste à nitrer l’acide 6-fluoro-2-nitrobenzoïque, suivie d’une réduction pour obtenir le dérivé amino . Les conditions réactionnelles impliquent généralement l’utilisation de dioxyde de molybdène et de charbon actif en présence d’hydrate d’hydrazine dans l’éthanol .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas largement documentées. L’approche générale impliquerait l’extrapolation des méthodes de synthèse en laboratoire, l’optimisation des conditions réactionnelles et la garantie de la pureté et du rendement du produit final.

Analyse Des Réactions Chimiques

Types de réactions

L’acide 2-amino-6-fluoro-4-(trifluorométhoxy)benzoïque subit divers types de réactions chimiques, notamment :

Réactions de substitution : Les groupes amino et fluor peuvent participer à des réactions de substitution nucléophile.

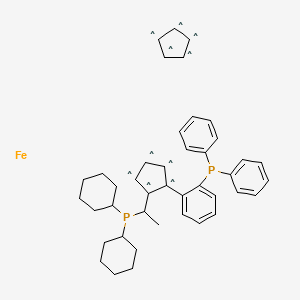

Réactions de couplage : Il peut être utilisé dans des réactions de couplage de Suzuki-Miyaura pour former des liaisons carbone-carbone.

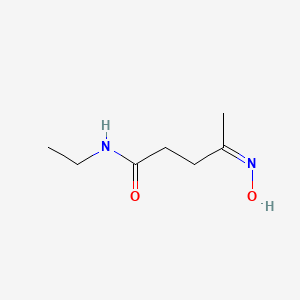

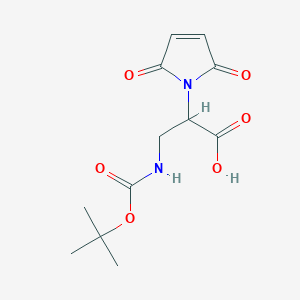

Réactions de condensation : Le groupe amino peut réagir avec des composés carbonylés pour former des imines ou des amides.

Réactifs et conditions courantes

Substitution nucléophile : Des réactifs tels que l’hydrure de sodium ou le carbonate de potassium dans des solvants aprotiques polaires tels que le diméthylformamide (DMF).

Couplage de Suzuki-Miyaura : Des catalyseurs au palladium et des acides boroniques en présence d’une base telle que le phosphate de potassium.

Condensation : Des réactifs tels que les chlorures d’acyle ou les aldéhydes en présence d’un catalyseur acide ou basique.

Principaux produits formés

Substitution : Dérivés aromatiques fluorés.

Couplage : Composés biaryliques.

Condensation : Imines ou amides.

Applications De Recherche Scientifique

L’acide 2-amino-6-fluoro-4-(trifluorométhoxy)benzoïque a plusieurs applications en recherche scientifique :

Mécanisme D'action

Le mécanisme d’action de l’acide 2-amino-6-fluoro-4-(trifluorométhoxy)benzoïque implique son interaction avec des cibles moléculaires telles que les canaux sodiques dépendants du voltage. Il a été démontré qu’il antagonise ces canaux, ce qui pourrait entraîner des effets neuroprotecteurs . Le composé peut également interagir avec d’autres canaux ioniques et récepteurs, contribuant ainsi à son activité biologique globale.

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide 2-amino-4-(trifluorométhoxy)-6-benzothiazolecarboxylique

- Acide 2-amino-3-(trifluorométhoxy)benzoïque

- Acide 2-amino-6-fluorobenzoïque

Unicité

L’acide 2-amino-6-fluoro-4-(trifluorométhoxy)benzoïque est unique en raison de la présence de groupes fluor et trifluorométhoxy, qui confèrent des propriétés électroniques et stériques distinctes. Ces caractéristiques en font un composé précieux pour la synthèse de molécules organiques fluorées et pour l’étude des effets de la substitution par le fluor sur l’activité biologique.

Propriétés

Formule moléculaire |

C8H5F4NO3 |

|---|---|

Poids moléculaire |

239.12 g/mol |

Nom IUPAC |

2-amino-6-fluoro-4-(trifluoromethoxy)benzoic acid |

InChI |

InChI=1S/C8H5F4NO3/c9-4-1-3(16-8(10,11)12)2-5(13)6(4)7(14)15/h1-2H,13H2,(H,14,15) |

Clé InChI |

XKNYALIDPCKLQR-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C(=C1N)C(=O)O)F)OC(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12287827.png)

![2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate](/img/structure/B12287831.png)

palladium (II)](/img/structure/B12287836.png)

![tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride](/img/structure/B12287837.png)

![tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate](/img/structure/B12287840.png)

![2-amino-3-[5-(2-fluoroethoxy)-1H-indol-3-yl]propanoic acid](/img/structure/B12287843.png)